molecular formula C11H16N4O2S B12923850 N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide

N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12923850
M. Wt: 268.34 g/mol
InChI Key: XAWYYALRGOWSEI-UHFFFAOYSA-N
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Description

N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of allyl amine with ethyl acetamide in the presence of a thiadiazole precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or acetamido groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. In medicinal applications, it may interact with cellular receptors and signaling pathways to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Allyl-N-ethylacetamide: A structurally similar compound with different biological activities.

    N-Ethylacetamido-thiadiazole: Another thiadiazole derivative with distinct chemical properties and applications.

Uniqueness

N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

N-[5-[acetyl(prop-2-enyl)amino]-1,3,4-thiadiazol-2-yl]-N-ethylacetamide

InChI

InChI=1S/C11H16N4O2S/c1-5-7-15(9(4)17)11-13-12-10(18-11)14(6-2)8(3)16/h5H,1,6-7H2,2-4H3

InChI Key

XAWYYALRGOWSEI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NN=C(S1)N(CC=C)C(=O)C)C(=O)C

Origin of Product

United States

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